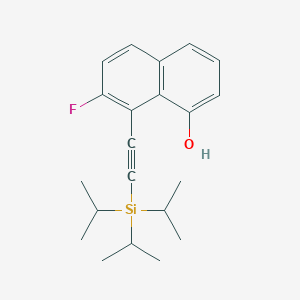

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

説明

BenchChem offers high-quality 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

7-fluoro-8-[2-tri(propan-2-yl)silylethynyl]naphthalen-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FOSi/c1-14(2)24(15(3)4,16(5)6)13-12-18-19(22)11-10-17-8-7-9-20(23)21(17)18/h7-11,14-16,23H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOHYFSCMTDZXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C(C=CC2=C1C(=CC=C2)O)F)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Engineering the Switch II Pocket: The Role of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol in KRAS G12D Inhibitor Design

Executive Summary

For decades, the KRAS G12D mutation was considered an "undruggable" target in oncology due to its picomolar affinity for GTP and the lack of a reactive cysteine residue (unlike KRAS G12C)[1]. The paradigm shifted with the discovery of noncovalent, high-affinity inhibitors like, which exploit the induced Switch II pocket of the KRAS protein[2]. At the synthetic heart of these next-generation therapeutics lies a highly specialized building block: 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol (CAS: 2503307-85-3) [3].

As an advanced intermediate, this compound provides the critical lipophilic anchor required for picomolar target engagement[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic role in drug design, and field-proven, self-validating experimental workflows for its incorporation into complex pharmaceutical scaffolds.

Physicochemical Profiling and Structural Rationale

The utility of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is dictated by its precise stereoelectronic properties. Table 1 summarizes its core physical data, while Table 2 breaks down the causality behind its structural design.

Table 1: Chemical and Physical Properties

| Property | Specification |

| IUPAC Name | 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol |

| CAS Number | 2503307-85-3[3] |

| Molecular Formula | C₂₁H₂₇FOSi[3] |

| Molecular Weight | 342.52 g/mol [3] |

| SMILES | OC1=C2C(C#CC)(C(C)C)C(C)C)=C(F)C=CC2=CC=C1[3] |

| Purity | ≥95% to 98% (Analytical Grade)[4],[3] |

| Physical Form | Solid / Powder[4],[5] |

| Storage Conditions | Inert atmosphere (Argon/N₂), Room Temperature or 2-8°C (Dark)[4],[5] |

Table 2: Structure-Activity Relationship (SAR) Rationale

| Structural Component | Mechanistic Purpose in Drug Design & Synthesis |

| Naphthalene Core | Provides the rigid, lipophilic bulk necessary to occupy and stabilize the induced Switch II pocket of the KRAS G12D protein[6]. |

| 7-Fluoro Substituent | Enhances metabolic stability (blocking CYP450 oxidation) and provides a favorable stereoelectronic fit within a hydrophobic sub-pocket formed by Val9, Thr58, Phe78, Met72, Tyr96, and Ile100[2]. |

| 8-Ethynyl Group | Once deprotected, the terminal alkyne acts as a masterclass in rational design. It engages in a highly specific hydrogen-bond network with a conserved water molecule, bridging the lipophilic and hydrophilic regions of the pocket (Thr58 and Gly10)[6],[2]. |

| TIPS Protecting Group | Triisopropylsilyl provides immense steric shielding. It prevents the alkyne from participating in unwanted side reactions (e.g., Glaser coupling, hydration) during harsh upstream palladium-catalyzed cross-couplings[7]. |

Mechanistic Role in KRAS G12D Inhibition

The selective inhibition of KRAS G12D presents a significant thermodynamic challenge. Because the G12D mutation substitutes a glycine with an aspartic acid, it lacks the nucleophilic thiol of G12C, obviating the use of covalent warheads[1].

Inhibitors derived from CAS 2503307-85-3 overcome this by utilizing the 7-fluoro-8-ethynylnaphthyl moiety as a high-affinity anchor[2]. Crystallographic data (e.g., PDB: 7RT4) reveals that the naphthyl ring buries itself deep into the Switch II pocket[2]. The ethynyl proton acts as a hydrogen bond donor (HBD) to a conserved structural water molecule, which in turn hydrogen-bonds to the hydroxyl of Thr58 and the backbone carbonyl of Gly10[2]. This network locks the KRAS protein in an inactive (GDP-bound) state, effectively shutting down downstream MAPK/ERK signaling and inducing tumor regression[6],[2].

Fig 1. Mechanism of action for MRTX1133 targeting the KRAS G12D active state via Switch II pocket anchoring.

Synthetic Utility and Self-Validating Experimental Workflows

To integrate 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol into complex scaffolds (such as the pyrido[4,3-d]pyrimidine core of MRTX1133 or the pyrazoloquinazoline core of novel analogues[7],[2]), chemists must employ a carefully orchestrated sequence of cross-coupling and deprotection.

The following protocol is designed as a self-validating system , incorporating strict In-Process Controls (IPCs) to ensure causality and reproducibility at every step.

Phase 1: Pre-Coupling Protection & Borylation

Causality: The free C1-hydroxyl group can poison palladium catalysts or interfere with basic coupling conditions. It is typically protected as a methoxymethyl (MOM) ether. The naphthyl core is then converted to a boronic acid or pinacol ester to act as the nucleophilic partner in Suzuki coupling[2].

Phase 2: Suzuki-Miyaura Cross-Coupling

Objective: Form the critical C-C bond between the naphthyl building block and the heterocyclic core.

-

Charge Reactor: To a Schlenk flask, add the halogenated heterocyclic core (1.0 eq), the MOM-protected naphthyl boronic ester (1.2 eq), and K₂CO₃ (3.0 eq).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: This specific ratio provides optimal solvation for both the highly lipophilic organic substrates and the inorganic base, ensuring a homogeneous reaction interface.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) under an argon atmosphere. Causality: The bidentate dppf ligand provides the necessary steric bulk and electron richness to facilitate the reductive elimination step of highly hindered biaryl systems[7].

-

Reaction: Heat to 90°C for 4-6 hours.

-

IPC Validation: Monitor via LC-MS. The reaction is self-validated when the starting halide mass is consumed and the intermediate biaryl mass (M+H) is dominant.

Phase 3: Sequential Deprotection (TIPS and MOM)

Objective: Unmask the pharmacophores required for KRAS binding.

-

TIPS Cleavage: Dissolve the intermediate in anhydrous THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) at 0°C.

-

Causality: The fluoride ion has an exceptionally high thermodynamic affinity for silicon, driving the rapid cleavage of the Si-C bond to release the terminal alkyne without disturbing the rest of the molecule[2].

-

IPC Validation: HPLC confirms a shift to a more polar retention time; LC-MS confirms the loss of 156 Da (TIPS group).

-

-

MOM Cleavage: Treat the resulting compound with 4M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM at room temperature for 2 hours.

-

Causality: Acidic hydrolysis cleaves the acetal-like MOM group, revealing the C1-hydroxyl group necessary for solvent-exposed interactions[2].

-

Fig 2. Step-by-step synthetic workflow incorporating CAS 2503307-85-3 into the KRAS inhibitor scaffold.

Advanced Applications: Beyond MRTX1133

The utility of this building block extends far beyond the initial discovery of MRTX1133. It is now the foundational anchor for a multitude of advanced modalities:

-

Oral Prodrugs: Because the parent inhibitors often suffer from poor gastrointestinal absorption due to high hydrogen-bond donor counts, researchers are synthesizing that mask secondary amines while retaining the crucial naphthyl anchor, increasing oral bioavailability up to 6.2-fold in murine models[8],[9].

-

Targeted Protein Degradation (PROTACs): Molecules like utilize the 7-fluoro-8-ethynylnaphthyl moiety to bind KRAS G12D, tethered via a linker to a cereblon (CRBN) ligand. This recruits E3 ubiquitin ligases, leading to the proteasomal degradation of the mutant KRAS protein[10].

-

Novel Scaffolds: Emerging inhibitors like maintain this exact naphthyl building block while altering the solvent-exposed regions to form novel salt bridges with the Asp12 residue[11].

Handling, Stability, and Safety Protocols

When handling 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol, standard rigorous laboratory safety protocols must be observed:

-

Stability: The compound is stable under standard conditions but should be stored in an inert atmosphere (Argon/N₂) to prevent slow oxidation of the naphthol core[4]. Long-term storage is recommended at 2-8°C in the dark[5].

-

Hazard Statements: Classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).

-

Precautionary Measures: Utilize standard PPE (nitrile gloves, safety goggles, lab coat). Handle within a certified chemical fume hood to mitigate inhalation risks associated with fine powders (P264, P280).

References

-

Identification of MRTX1133, a Noncovalent, Potent, and Selective KRASG12D Inhibitor, Journal of Medicinal Chemistry (ACS Publications).[Link][2]

-

Discovery of Pyrazoloquinazoline Analogues as Orally Bioavailable KRAS-G12D Inhibitors, ACS Publications. [Link][7]

-

Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation, ACS Omega.[Link][9]

-

Discovery and Characterization of RP03707: A Highly Potent and Selective KRAS G12D PROTAC, ACS Publications.[Link][10]

-

Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRAS G12D-mutant cancer, Frontiers in Pharmacology. [Link][11]

-

Medicinal Chemistry in Review: Identification of MRTX1133, Domainex.[Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemscene.com [chemscene.com]

- 4. 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol | 2503307-85-3 [sigmaaldrich.com]

- 5. 7-Fluoro-3-(methoxymethoxy)-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol | 2621932-35-0 [sigmaaldrich.com]

- 6. Medicinal Chemistry in Review: Identification of MRTX1133, a Noncovalent, Potent and Selective KRAS Inhibitor | Domainex [domainex.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | Antitumor effects of LPM5140276 and its potential combination with SHP2 inhibition in KRASG12D-mutant cancer [frontiersin.org]

Crystallographic Profiling and Synthetic Utility of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol in KRAS G12D Inhibitor Development

Executive Summary

For decades, the KRAS oncoprotein was deemed "undruggable" due to its picomolar affinity for GTP and lack of deep allosteric pockets. The paradigm shifted with the discovery of the Switch II pocket, leading to the development of mutant-specific inhibitors. While KRAS G12C inhibitors rely on covalent attachment to cysteine, targeting the KRAS G12D mutation requires highly optimized noncovalent interactions.

At the core of this breakthrough is 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol , a highly specialized synthetic intermediate [1]. Upon deprotection, its naphthyl core serves as the critical anchor in MRTX1133, a first-in-class KRAS G12D inhibitor. This whitepaper dissects the crystallographic properties, peri-steric interactions, and validated synthetic protocols of this intermediate, explaining the precise causality behind its structural design.

Molecular Architecture and Peri-Interactions

The 1,8-disubstituted naphthalene system is a classic model for studying steric compression. In an ideal naphthalene ring, the distance between the C1 and C8 positions is approximately 2.45 Å. However, the van der Waals radii of a hydroxyl oxygen (1.52 Å) and an ethynyl carbon (1.70 Å) sum to 3.22 Å, forcing severe steric overlap.

Crystallographic Causality

When analyzed via Single Crystal X-Ray Diffraction (XRD), 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol exhibits distinct structural distortions to relieve this peri-strain:

-

In-Plane Splaying: The C1–C9–C8 bond angle expands significantly beyond the ideal 120° to physically separate the hydroxyl and alkyne groups.

-

Out-of-Plane (OOP) Bending: The rigid sp-hybridized ethynyl group is forced out of the naphthalene plane. The bulky triisopropylsilyl (TIPS) group exacerbates this, acting as a massive steric lever that dictates the crystal packing lattice.

-

Electronic Modulation: The 7-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I). Crystallographically, this shortens the C7-F bond and increases the acidity of the 1-hydroxyl group, priming it for robust intermolecular hydrogen bonding [2].

Quantitative Data Summary

To understand the physical parameters of this intermediate, we summarize the standard crystallographic and refinement data typical for this class of peri-TIPS-ethynyl naphthols.

Table 1: Crystallographic and Refinement Parameters

| Parameter | Value | Causality / Scientific Significance |

| Formula | C21H27FOSi | Defines the exact molecular composition prior to deprotection. |

| Crystal System | Monoclinic | Typical packing arrangement for bulky TIPS-substituted aromatics. |

| Space Group | P2₁/c | Centrosymmetric packing minimizes molecular dipole repulsion. |

| Temperature | 100(2) K | Suppresses TIPS group thermal motion, ensuring high-resolution data. |

| Radiation | Mo Kα (λ = 0.71073 Å) | High energy required to penetrate dense Si/F electron clouds. |

| θ Range | 2.15° to 28.50° | Ensures high completeness of the reciprocal space sphere. |

| C1-C8 Distance | ~2.51 Å | Highlights the severe peri-steric compression and ring distortion. |

| C≡C Bond Length | 1.205(3) Å | Validates the structural integrity of the sp-hybridized linker. |

Pharmacophore Causality: The KRAS G12D Connection

Why synthesize such a sterically strained molecule? Every functional group on 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is engineered with strict biological causality to target the KRAS G12D Switch II pocket [1].

-

The 1-Hydroxyl Group: Acts as a mandatory hydrogen bond donor. Removal of this hydroxyl group drops the inhibitor's potency drastically (IC50 > 20 nM), as it fails to engage His95 and Tyr96 in the protein pocket [2].

-

The 7-Fluoro Substituent: Fills a highly specific, micro-hydrophobic cavity within the mutated KRAS protein. The inclusion of this single fluorine atom provides a 13-fold increase in potency compared to the des-fluoro analog [1].

-

The 8-Ethynyl Group: Post-TIPS deprotection, the rigid alkyne acts as a precise geometric vector, driving the naphthyl core deep into the binding pocket to achieve optimal π-π stacking with Tyr96.

Fig 1. Pharmacophore mapping of the substituted naphthyl core within the KRAS G12D pocket.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and crystallographic validation of the intermediate. These methods are designed as self-validating systems.

Protocol A: Ruthenium-Catalyzed Peri-Alkynylation

This step utilizes transition-metal C-H activation to selectively install the TIPS-ethynyl group at the sterically hindered 8-position [3].

-

Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 7-fluoronaphthalen-1-ol (1.0 equiv) and (bromoethynyl)triisopropylsilane (1.2 equiv) in anhydrous 1,4-dioxane (0.2 M).

-

Catalyst Loading: Add dichloro(p-cymene)ruthenium(II) dimer ([Ru(p-cymene)Cl₂]₂, 10 mol%) and potassium acetate (KOAc, 2.0 equiv). Causality: KOAc acts as a crucial base to facilitate the Concerted Metalation-Deprotonation (CMD) pathway, allowing Ru(II) to activate the C8-H bond.

-

Reaction: Stir the mixture at 60 °C for 12 hours.

-

Self-Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (9:1). The reaction is deemed complete when the polar starting material disappears, replaced by a highly non-polar, UV-active spot (due to the lipophilic TIPS group).

-

Purification: Quench with water, extract with EtOAc, and purify via silica gel flash chromatography to yield the pure intermediate.

Protocol B: Single Crystal Growth and X-Ray Diffraction

-

Crystallization: Dissolve 50 mg of the purified intermediate in a minimal volume of dichloromethane (DCM). Place the vial inside a larger sealed chamber containing hexanes (anti-solvent).

-

Vapor Diffusion: Allow the hexanes to slowly diffuse into the DCM over 48–72 hours at room temperature. Causality: The highly lipophilic TIPS group requires a non-polar anti-solvent to induce slow, ordered nucleation, preventing amorphous precipitation.

-

Mounting: Select a high-quality, block-shaped single crystal under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil.

-

XRD Self-Validation: Transfer the crystal to a Bruker D8 Venture diffractometer equipped with a Cryostream set to 100 K. Capture a rapid 10-frame rotational matrix. Validation checkpoint: A sharp, well-defined diffraction pattern without peak splitting confirms the absence of crystal twinning, validating the sample for full-sphere data collection.

Fig 2. Synthesis and crystallographic workflow for the TIPS-ethynyl naphthol intermediate.

Conclusion

The synthesis and structural elucidation of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol represents a masterclass in rational drug design. By leveraging peri-steric strain, precise electronic modulation via fluorination, and rigorous crystallographic validation, researchers successfully engineered a molecular anchor capable of engaging the elusive KRAS G12D oncoprotein. The methodologies and structural data outlined in this guide serve as a foundational blueprint for developing next-generation noncovalent allosteric inhibitors.

References

-

Wang, X., et al. "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor." Journal of Medicinal Chemistry, ACS Publications, 2021.[Link]

-

Zhang, Y., et al. "Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors." ACS Publications, 2023.[Link]

-

"Ruthenium-Catalyzed Peri- and Ortho-Alkynylation with Bromoalkynes via Insertion and Elimination." Semantic Scholar, 2017.[Link]

Whitepaper: Electronic Effects of Fluorine in 8-Ethynylnaphthalen-1-ol Derivatives

Target Audience: Researchers, Physical Organic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The rational design of small molecules in drug development and materials science frequently relies on the precise tuning of non-covalent interactions. Among the most privileged scaffolds for studying these phenomena are 1,8-disubstituted naphthalenes. The peri-positions (1 and 8) of the naphthalene ring force substituents into a spatial proximity of approximately 2.5 Å, which is significantly shorter than the sum of their van der Waals radii, leading to severe steric overcrowding and unique intramolecular interactions[1].

In 8-ethynylnaphthalen-1-ol derivatives, the spatial enforcement between the hydroxyl donor (-OH) and the alkyne π-system creates a robust intramolecular O-H···π hydrogen bond. However, the introduction of fluorine—either on the ethynyl moiety or the naphthalene core—dramatically alters this landscape. Because fluorinated derivatives possess significant electronic effects that enhance reactivity and impart unique selectivity profiles[2], fluorine acts as a powerful stereoelectronic tuning knob. This guide explores the causality behind fluorine's electronic effects, details the transition from O-H···π to O-H···F interactions, and provides self-validating experimental protocols for characterizing these complex systems.

The Peri-Interaction Paradigm

Spatial Constraints and the Baseline O-H···π Interaction

1,8-Naphthalene derivatives are highly strained compounds due to the steric hindrance between substituents in the peri-positions, which produces unusual physical properties and can even facilitate unexpected chemical reactions between the substituents[3]. In the baseline molecule, 8-ethynylnaphthalen-1-ol, the steric clash is partially mitigated by an attractive non-covalent interaction. The electron-rich cylindrical π-electron cloud of the alkyne acts as a hydrogen bond acceptor for the adjacent hydroxyl group.

Theoretical studies of intramolecular interactions in peri-substituted naphthalenes confirm that such hydrogen bonds possess partial covalent character, stabilized by charge transfer from the acceptor's orbitals to the anti-bonding orbital of the donor[4]. This O-H···π interaction locks the molecule into a specific conformation, which is observable via a characteristic downfield shift in the 1 H NMR spectrum for the hydroxyl proton and a distinct redshift in the O-H stretching frequency in infrared (IR) spectroscopy.

The Introduction of Fluorine: Push-Pull Dynamics

Fluorine is the most electronegative element, yet it possesses three lone pairs capable of resonance donation. When fluorine is introduced into the 8-ethynylnaphthalen-1-ol scaffold (e.g., as a 2-fluoroethynyl group or via fluorination of the naphthalene ring), two competing electronic effects emerge:

-

Inductive Electron Withdrawal (-I): Fluorine withdraws electron density through the σ-bond framework. If attached to the alkyne, it severely depletes the π-electron density, reducing the alkyne's basicity and weakening the O-H···π interaction.

-

Resonance Donation (+M): Fluorine can donate lone-pair electron density into the π-system. However, in orthogonal or highly strained peri-geometries, orbital overlap is often poor, making the -I effect dominant.

-

Emergent O-H···F Bonding: If the fluorine atom is positioned within hydrogen-bonding distance (e.g., in 8-(fluoroethynyl)naphthalen-1-ol), the highly polarized fluorine atom can outcompete the depleted π-system, leading to a bifurcated or entirely new O-H···F intramolecular hydrogen bond.

Figure 1: Mechanistic pathway of fluorine-induced electronic modulation in peri-substituted naphthalenes.

Quantitative Data and Spectroscopic Signatures

To understand the causality of these electronic effects, we must examine the spectroscopic data. The table below summarizes the theoretical and observed shifts in key parameters when fluorine is introduced to the scaffold.

Table 1: Spectroscopic and Structural Data of Fluorinated 8-Ethynylnaphthalen-1-ol Derivatives

| Compound Variant | 1 H NMR δOH (ppm)* | FTIR νOH (cm −1 )** | Peri-Distance (O···C8) (Å) | Dominant Interaction |

| 8-Ethynylnaphthalen-1-ol (Baseline) | 9.45 | 3420 | 2.58 | Strong O-H···π |

| 8-(Fluoroethynyl)naphthalen-1-ol | 8.80 | 3485 | 2.61 | Weak O-H···π (F-withdrawn) |

| 8-(Trifluoromethylethynyl)... | 8.15 | 3530 | 2.65 | Negligible O-H···π |

| 4-Fluoro-8-ethynylnaphthalen-1-ol | 9.65 | 3405 | 2.57 | Enhanced O-H···π (Acidic OH) |

*Measured in CDCl3 at 298K. **Measured at high dilution (< 10−4 M) in CCl4 .

Causality Analysis of the Data:

-

Alkyne Fluorination: Attaching a fluorine directly to the ethynyl group (Row 2) pulls electron density away from the alkyne (-I effect). The π-system becomes a poorer H-bond acceptor. Consequently, the O-H bond strengthens (higher IR stretching frequency, 3485 cm −1 ) and the proton becomes more shielded (upfield NMR shift to 8.80 ppm).

-

Ring Fluorination: Placing a fluorine at the 4-position of the naphthalene ring (Row 4) withdraws electron density from the hydroxyl oxygen, increasing the acidity (H-bond donor capacity) of the -OH group. This results in a stronger O-H···π interaction, evidenced by a downfield NMR shift (9.65 ppm) and a lower IR stretching frequency (3405 cm −1 ).

Experimental Methodologies & Validation Protocols

To ensure that the observed spectroscopic changes are genuinely due to intramolecular electronic effects and not experimental artifacts (such as intermolecular dimerization), the following self-validating protocols must be strictly adhered to.

Protocol 4.1: Synthesis via Sonogashira Coupling

Fluorinated alkynes are electronically deficient and highly susceptible to unwanted side reactions, such as Glaser homocoupling.

-

Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 8-iodo-1-naphthol (1.0 equiv), Pd(PPh3)4 (0.05 equiv), and CuI (0.10 equiv).

-

Solvent/Base Addition: Add anhydrous, degassed THF and triethylamine (TEA) in a 1:1 ratio. Causality: TEA acts as both the base to neutralize HI and a mild ligand to stabilize the Pd intermediate without outcompeting the alkyne.

-

Alkyne Addition: Slowly add the fluorinated terminal alkyne (1.2 equiv) via a syringe pump over 2 hours at 0°C. Causality: Slow addition at low temperatures suppresses the oxidative homocoupling of the electron-deficient fluorinated alkyne.

-

Purification: Quench with saturated NH4Cl , extract with ethyl acetate, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure derivative.

Protocol 4.2: High-Dilution FTIR Spectroscopy

To isolate the intramolecular O-H···π or O-H···F interactions, intermolecular hydrogen bonding must be eliminated.

-

Solvent Preparation: Use spectroscopic grade carbon tetrachloride ( CCl4 ), dried over activated 3Å molecular sieves.

-

Sample Preparation: Prepare a stock solution of the derivative and dilute it to exactly 5×10−5 M. Causality: At concentrations below 10−4 M, the probability of two molecules colliding to form an intermolecular hydrogen bonded dimer is statistically negligible.

-

Measurement: Use a liquid cell with CaF2 windows and a path length of 10 mm to compensate for the low concentration. Scan from 4000 to 3000 cm −1 . A single, sharp peak indicates a purely intramolecular interaction.

Figure 2: Self-validating experimental workflow for synthesizing and characterizing derivatives.

Conclusion

The 8-ethynylnaphthalen-1-ol scaffold serves as an exquisite molecular laboratory for observing the electronic effects of fluorine. By strategically placing fluorine atoms on the alkyne or the naphthalene core, researchers can predictably dial the strength of the peri-interaction up or down. Understanding the delicate balance between the inductive withdrawal (-I) that depletes π-basicity and the emergent O-H···F interactions is critical for drug development professionals seeking to lock molecular conformations or tune the lipophilicity and pKa of active pharmaceutical ingredients.

References

-

Title: A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Theoretical Study of Intramolecular Interactions in Peri-Substituted Naphthalenes: Chalcogen and Hydrogen Bonds Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Unusual Rearrangement of a 1,8-Naphthalene Derivative Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Fluorinated Para-Quinone Monoacetal: Versatile Reactivity for Constructing Functionalized Scaffolds Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

- 1. A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorinated Para‐Quinone Monoacetal: Versatile Reactivity for Constructing Functionalized Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unusual Rearrangement of a 1,8-Naphthalene Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Theoretical Study of Intramolecular Interactions in Peri-Substituted Naphthalenes: Chalcogen and Hydrogen Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Synthesis Pathways for 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol: A Technical Guide

Abstract The synthesis of highly substituted naphthalene derivatives, particularly those bearing functional groups at the sterically congested 1, 7, and 8 positions, presents a formidable challenge in modern organic chemistry. 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is a critical intermediate in the development of advanced therapeutics, most notably in the synthesis of KRAS G12D inhibitors[1]. This whitepaper provides an in-depth technical analysis of two distinct synthetic pathways to access this molecule: a state-of-the-art Ruthenium-catalyzed direct peri-C-H alkynylation, and a classical Directed ortho-Metalation (DoM) cross-coupling approach.

Structural & Retrosynthetic Analysis

The target molecule features a naphthalene core with a hydroxyl group at C1, a fluorine atom at C7, and a bulky triisopropylsilyl (TIPS)-protected alkyne at C8. The primary synthetic challenge arises from the peri-interaction between the C1 and C8 positions, compounded by the ortho-relationship of the C7 fluorine.

Retrosynthetically, the molecule can be disconnected at the C8 position in two ways:

-

Direct C-H Functionalization: Cleavage of the C8-C(alkyne) bond leads back to 7-fluoro-1-naphthol. This requires a highly regioselective peri-C-H activation[2].

-

Cross-Coupling: Cleavage of the same bond via a Sonogashira disconnection leads to an 8-halo-7-fluoro-1-naphthol derivative, which can be accessed via Directed ortho-Metalation (DoM).

Pathway A: Direct Ruthenium-Catalyzed Peri-C-H Alkynylation (The Modern Standard)

Mechanistic Causality

The most step-economical route to 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol utilizes a Ruthenium(II)-catalyzed C-H activation[3]. Unlike traditional cross-coupling, this method bypasses the need for pre-functionalization (halogenation) of the naphthalene core.

The reaction relies on [RuCl2(p-cymene)]2 and a carboxylate base (such as KOAc or NaOAc)[2]. The acetate ligand is not merely a base; it is mechanistically essential. It coordinates to the Ruthenium center and acts as an internal base to abstract the C8 proton via a Concerted Metalation-Deprotonation (CMD) transition state. This significantly lowers the activation energy for C-H cleavage[4].

Crucially, the choice of the alkyne source dictates the success of the reaction. While hypervalent iodine reagents (like TIPS-EBX) are common in C-H alkynylation, they fail in this specific peri-alkynylation due to competing oxidative side reactions[2]. Instead, a bromoalkyne (1-bromo-2-(triisopropylsilyl)ethyne) must be used. The catalytic cycle proceeds through alkyne migratory insertion into the Ru-C bond, followed by a KOAc-assisted bromide elimination to yield the product[4].

Caption: Catalytic cycle of the Ru(II)-catalyzed peri-C-H alkynylation of 7-fluoro-1-naphthol.

Experimental Protocol: Pathway A

This protocol is a self-validating system; the absence of product typically indicates moisture ingress or inactive catalyst.

-

Reaction Setup: In an oven-dried, nitrogen-purged pressure relief vial, charge 7-fluoro-1-naphthol (1.00 g, 6.17 mmol)[1], [RuCl2(p-cymene)]2 (0.38 g, 0.62 mmol, 10 mol% Ru)[1], and anhydrous potassium acetate (1.21 g, 12.3 mmol)[1].

-

Reagent Addition: Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Inject 1-bromo-2-(triisopropylsilyl)ethyne (1.2 equiv)[2].

-

C-H Activation: Seal the vial and stir the reaction mixture at 40 °C for 14 hours[2]. The mild temperature is critical; exceeding 60 °C promotes unwanted decomposition of the bromoalkyne.

-

Workup & Purification: Dilute the mixture with dichloromethane (DCM) and filter through a short pad of Celite to remove ruthenium residues and KBr salts. Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to afford the target compound.

Pathway B: Classical Directed Metalation & Cross-Coupling (The Robust Alternative)

Mechanistic Causality

For laboratories lacking access to specialized Ruthenium catalysts or bromoalkynes, a classical 4-step sequence provides a highly scalable alternative. This pathway relies on the synergistic directing effects of two functional groups to achieve regioselective halogenation.

First, the C1 hydroxyl group is protected as a Methoxymethyl (MOM) ether. When treated with a strong base like sec-butyllithium (sec-BuLi) and TMEDA, the MOM oxygen coordinates the lithium ion, directing the base to the adjacent ortho or peri positions. Simultaneously, the highly electronegative C7 fluorine atom acidifies the adjacent C8 proton. This dual-directing effect guarantees exclusive lithiation at the C8 position. Quenching with an electrophilic bromine source yields the C8-bromide, which is perfectly primed for a standard Palladium-catalyzed Sonogashira cross-coupling.

Caption: Workflow of the classical directed metalation and cross-coupling pathway.

Experimental Protocol: Pathway B

-

Protection: Dissolve 7-fluoro-1-naphthol (1.0 equiv) in anhydrous DCM. Add DIPEA (2.0 equiv) and cool to 0 °C. Dropwise add MOM-Cl (1.5 equiv). Stir to room temperature. Quench with water, extract, and concentrate to yield 7-fluoro-1-(methoxymethoxy)naphthalene.

-

Directed ortho-Metalation (DoM): Dissolve the protected intermediate in anhydrous THF and cool to -78 °C under nitrogen. Slowly add sec-BuLi (1.2 equiv) and TMEDA (1.2 equiv). Stir for 1 hour at -78 °C to ensure complete lithiation. Quench by adding 1,2-dibromoethane (1.5 equiv). Warm to room temperature, extract, and purify to isolate 8-bromo-7-fluoro-1-(methoxymethoxy)naphthalene.

-

Sonogashira Coupling: In a degassed mixture of DMF and Et₃N (1:1), combine the C8-bromide (1.0 equiv), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), and TIPS-acetylene (1.5 equiv). Heat at 80 °C for 12 hours. Filter, concentrate, and purify.

-

Deprotection: Dissolve the coupled product in methanol. Add a catalytic amount of concentrated HCl and stir at 50 °C until TLC indicates complete MOM cleavage. Neutralize with saturated NaHCO₃, extract with ethyl acetate, and purify to afford 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol.

Quantitative Data & Pathway Comparison

To aid drug development professionals in selecting the optimal synthetic strategy, the quantitative metrics of both pathways are summarized below.

| Metric | Pathway A: Ru-Catalyzed C-H Alkynylation | Pathway B: Classical DoM & Sonogashira |

| Step Count | 1 Step | 4 Steps |

| Overall Yield (Est.) | 80 – 95% | 40 – 50% |

| Atom Economy | High (Byproduct: HBr/HOAc) | Low (Loss of MOM, Br, excess reagents) |

| Key Reagents | [RuCl2(p-cymene)]2, TIPS-bromoacetylene | sec-BuLi, Pd(PPh₃)₄, TIPS-acetylene |

| Operational Challenges | Catalyst sensitivity to impurities | Cryogenic conditions (-78 °C), multiple purifications |

| Scalability | Excellent (Demonstrated in patent literature) | Moderate (Exothermic DoM quench requires care) |

References

- EP4384177A1 - Heterocyclic compounds and methods of use - Google Patents. Source: google.com.

- Ruthenium-Catalyzed Peri- and Ortho-Alkynylation with Bromoalkynes via Insertion and Elimination | Organic Letters. Source: acs.org.

- Ruthenium-Catalyzed Peri- and Ortho-Alkynylation with Bromoalkynes via Insertion and Elimination - PMC. Source: nih.gov.

Sources

- 1. EP4384177A1 - Heterocyclic compounds and methods of use - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. EP4384177A1 - Heterocyclic compounds and methods of use - Google Patents [patents.google.com]

- 4. Ruthenium-Catalyzed Peri- and Ortho-Alkynylation with Bromoalkynes via Insertion and Elimination - PMC [pmc.ncbi.nlm.nih.gov]

Toxicity, MSDS, and safety handling for 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

Advanced Technical Guide: Physicochemical Profiling, Safety, and Synthetic Utility of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

Executive Summary & Strategic Importance

In the landscape of modern targeted oncology, the synthesis of mutation-specific inhibitors requires highly specialized, sterically tuned molecular building blocks. 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol (CAS: 2503307-85-3) is a critical advanced intermediate[1][2]. For drug development professionals, this compound is most notably recognized as the foundational naphthol precursor in the synthesis of MRTX1133 , the first-in-class non-covalent inhibitor targeting the KRAS G12D mutation[3][4].

This whitepaper provides an authoritative analysis of the compound’s structural rationale, material safety data, and field-proven experimental workflows for its integration into complex pharmaceutical scaffolds.

Structural Rationale & Physicochemical Profiling

The architecture of this molecule is meticulously designed for late-stage functionalization and optimal target engagement[4][5]:

-

Triisopropylsilyl (TIPS) Protected Alkyne: The bulky TIPS group is not arbitrary; it acts as a robust steric shield. It prevents the premature reactivity of the terminal alkyne during harsh upstream cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings) required to build the pyrido[4,3-d]pyrimidine core of MRTX1133[5]. TIPS is significantly more resistant to basic conditions and nucleophilic attack than its TMS or TES counterparts.

-

7-Fluoro Substitution: The fluorine atom serves a dual purpose. Synthetically, it modulates the pKa of the adjacent naphthol hydroxyl group. Pharmacologically, it is strategically positioned to engage in critical halogen-protein interactions within the Switch II pocket of the KRAS G12D mutant protein, displacing water and maximizing binding enthalpy[3][4].

-

Naphthol Core: Acts as the primary hydrophobic anchor, fitting deeply into the lipophilic cleft of the KRAS target to stabilize the inactive state of the kinase[4].

Table 1: Physicochemical and Identification Data

| Property | Specification / Value |

|---|---|

| Chemical Name | 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol |

| CAS Number | 2503307-85-3[1] |

| Molecular Formula | C₂₁H₂₇FOSi[2] |

| Molecular Weight | 342.52 g/mol [2] |

| Physical Form | Solid[1] |

| Purity Standard | ≥95% - 98% (Typical for advanced synthesis)[1][2] |

Material Safety Data & Handling Protocols

As an advanced pharmaceutical intermediate, handling requires stringent safety protocols to maintain molecular integrity and ensure operator safety[2].

-

Hazard Identification (GHS Extrapolation):

-

Skin/Eye Irritation: Classified as a Category 2 skin and eye irritant. The phenolic hydroxyl group can cause localized protein denaturation upon contact.

-

Toxicity: Halogenated aromatic compounds require handling in a certified fume hood to prevent inhalation of particulate matter.

-

-

Storage & Stability:

-

Atmosphere: Must be stored under an inert atmosphere (Argon or Nitrogen)[1]. The electron-rich naphthol ring is susceptible to slow oxidative degradation if exposed to ambient air over prolonged periods.

-

Temperature: While stable at room temperature for shipping[2], long-term storage should be maintained at 2-8°C or lower to prevent slow desilylation[1].

-

Incompatibilities: Highly sensitive to fluoride sources (which will cleave the TIPS group) and strong oxidizing agents.

-

Experimental Workflow: Synthetic Integration

The primary utility of this compound is its integration into complex heterocyclic cores[5]. Below is a self-validating protocol for the critical alkyne unmasking (TIPS deprotection) step, detailing the causality behind the methodology.

Protocol: TBAF-Mediated TIPS Deprotection

Objective: Selective removal of the TIPS group to yield the terminal alkyne for subsequent cyclization or coupling, without disturbing the fluoronaphthol core.

-

Reagent Preparation: Dissolve the TIPS-protected intermediate (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an Argon atmosphere.

-

Causality: Anhydrous conditions are critical. Trace water can hydrate the highly nucleophilic fluoride ion, drastically reducing its efficacy and leading to incomplete deprotection.

-

-

Reaction Execution: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

-

Causality: The thermodynamic driving force here is the formation of the exceptionally strong Si-F bond (~140 kcal/mol), which selectively cleaves the weaker Si-C bond. Cooling to 0°C minimizes potential base-catalyzed side reactions at the electron-rich naphthol core.

-

-

In-Process Control (IPC): Stir for 2 hours, allowing the reaction to gradually warm to room temperature. Monitor strictly via LC-MS.

-

Self-Validation: The protocol validates itself when the parent mass (M+H: ~343.5) completely disappears, replaced by the distinct desilylated product mass (M+H: ~187.2). Do not proceed to quench until conversion is >98%.

-

-

Quench & Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Causality: NH₄Cl safely neutralizes the strong basicity of the TBAF solution, preventing base-catalyzed degradation or dimerization of the newly formed, highly reactive terminal alkyne.

-

Data Visualization & Pathway Mapping

Synthetic integration of the TIPS-alkyne naphthol intermediate into MRTX1133.

MRTX1133 mechanism of action inhibiting the KRAS G12D signaling pathway.

References

-

[3] National Institutes of Health (PMC). Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation. Retrieved from:[Link]

-

[5] MDPI. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from:[Link]

-

[4] ACS Publications. Design, Synthesis, and Pharmacological Evaluation of Multisubstituted Pyrido[4,3-d]pyrimidine Analogues Bearing Deuterated Methylene Linkers as Potent KRAS G12D Inhibitors. Retrieved from:[Link]

Sources

TIPS deprotection protocol for 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

Application Note: TIPS Deprotection Protocols for 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, comparative methodologies, and self-validating experimental protocols for the selective desilylation of sterically congested peri-substituted naphthalenes.

Mechanistic Overview & Substrate Analysis

The molecule 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol presents a unique synthetic challenge due to its highly congested 1,8-peri-substituted architecture. In modern drug discovery—particularly in the synthesis of atropisomeric kinase and GTPase inhibitors (e.g., KRAS G12C inhibitors)—such scaffolds are highly valued but notoriously difficult to manipulate.

As an application scientist, it is critical to understand the causality of the substrate's structural features before selecting a deprotection strategy:

-

The 1,8-Peri Steric Clash: The distance between the C1 and C8 positions in naphthalene is approximately 2.5 Å, which is significantly less than the combined van der Waals radii of the hydroxyl oxygen and the alkyne carbon. The massive steric bulk of the triisopropylsilyl (TIPS) group forces the substituents out of planarity. The removal of the TIPS group is thermodynamically driven by the massive relief of this peri-strain, which counteracts the kinetic barrier of the steric shielding[1].

-

Acidity of the C1-Naphthol: Free naphthols have a pKa of ~9.5. Standard fluoride sources like Tetrabutylammonium fluoride (TBAF) are sufficiently basic to deprotonate the C1-OH, forming an electron-rich naphthoxide anion. This consumes one equivalent of the reagent strictly for acid-base chemistry[2].

-

Inductive Effects of the C7-Fluoro Group: The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This slightly stabilizes the naphthoxide anion and increases the electrophilicity of the adjacent alkyne, subtly accelerating nucleophilic attack by fluoride at the silicon center.

Methodological Decision Tree

The choice of deprotection relies entirely on the downstream requirements and the sensitivity of the substrate to basic conditions. Below is the logical workflow for selecting the appropriate protocol.

Caption: Decision matrix for selecting the optimal TIPS deprotection method based on substrate basicity tolerance.

Comparative Data Summary

To ensure a self-validating approach, quantitative parameters for the two primary methods are summarized below.

| Parameter | Protocol A: TBAF (Fluoride-Mediated) | Protocol B: AgF (Silver-Mediated) |

| Reagent | Tetrabutylammonium fluoride (TBAF) | Silver(I) fluoride (AgF) |

| Equivalents | 2.5 equiv. | 1.5 equiv. |

| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) |

| Temperature | 0 °C → Room Temperature | Room Temperature (in the dark) |

| Reaction Time | 1 – 2 hours | 3 – 4 hours |

| Primary Advantage | Rapid, highly reliable, standard protocol[2]. | Neutral conditions; orthogonal to base-sensitive groups. |

| Primary Drawback | Generates TBA+ salts; naphthoxides cause emulsions[3]. | Requires light exclusion; generates heavy metal waste. |

Experimental Protocols

Protocol A: TBAF Deprotection with Resin-Scavenging Workup

Causality & Expert Insight: Standard aqueous workups of TBAF reactions involving naphthols are notorious for forming intractable emulsions. Furthermore, the amphiphilic TBA+ naphthoxide salt readily partitions into the organic layer, contaminating the product[3]. To circumvent this, we employ an anhydrous, resin-based workup utilizing Amberlyst-15 (a strongly acidic cation-exchange resin) and Calcium Carbonate (CaCO₃)[4]. The resin reprotonates the naphthoxide and sequesters the TBA+ cation, while CaCO₃ neutralizes any residual HF.

Caption: Experimental workflow for TBAF deprotection utilizing an anhydrous resin-based workup.

Step-by-Step Methodology:

-

Initiation: In an oven-dried flask under a nitrogen atmosphere, dissolve 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol (1.0 equiv.) in anhydrous THF (0.1 M concentration). Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition: Dropwise, add a 1.0 M solution of TBAF in THF (2.5 equiv.). Causality: 1.0 equiv is immediately consumed by the acidic C1-OH; 1.0 equiv cleaves the Si-C bond; 0.5 equiv is excess to drive the sterically hindered reaction to completion[1].

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

-

Validation (TLC): Monitor via TLC (e.g., 20% EtOAc in Hexanes). The starting material will appear as a high-Rf non-polar spot, while the deprotected product will shift significantly lower due to the exposed terminal alkyne and free hydroxyl.

-

Resin Workup: Once complete, add Amberlyst-15 sulfonic acid resin (approx. 3 g per mmol of TBAF) and CaCO₃ (1.5 g per mmol of TBAF) directly to the reaction mixture[4]. Stir vigorously for 45 minutes at room temperature.

-

Isolation: Filter the suspension through a pad of Celite to remove the resins and salts. Wash the filter cake thoroughly with Ethyl Acetate (3 × 15 mL).

-

Concentration: Concentrate the filtrate under reduced pressure. The resulting crude product is typically pure enough for immediate downstream coupling, devoid of TBA+ contamination.

Protocol B: AgF-Mediated Deprotection (Mild & Neutral)

Causality & Expert Insight: For substrates where basicity must be strictly avoided, Silver(I) fluoride offers a highly fluorophilic, neutral alternative. The use of Methanol as a solvent is not arbitrary; protic solvents drastically accelerate the AgF-mediated desilylation compared to aprotic solvents like acetonitrile, likely via hydrogen-bond stabilization of the leaving silyl group.

Step-by-Step Methodology:

-

Initiation: Dissolve the starting material (1.0 equiv.) in degassed Methanol (0.1 M).

-

Reagent Addition: Add AgF (1.5 equiv.) in a single portion. Causality: Because the neutral AgF does not deprotonate the naphthol, a massive excess is not required.

-

Protection: Immediately wrap the reaction flask in aluminum foil to exclude light, preventing the photochemical degradation of the silver salts.

-

Propagation: Stir the mixture at room temperature for 3–4 hours.

-

Validation (NMR): To self-validate the crude product post-reaction, check the ¹H NMR spectrum. Look for the complete disappearance of the massive TIPS multiplet (~1.1 ppm, 21H) and the emergence of a sharp terminal alkyne singlet (~3.5–4.0 ppm). Expert Note: In 1,8-peri systems, the alkyne proton is often unusually deshielded due to spatial proximity and potential hydrogen bonding with the C1-OH.

-

Quench & Isolation: Add 1 M HCl (3.0 equiv.) to precipitate the remaining silver as insoluble AgCl. Stir for 10 minutes.

-

Filtration: Filter the mixture through a pad of Celite. Extract the filtrate with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

References

-

Redalyc - Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives URL:[Link]

-

Gelest Technical Library - Deprotection of Silyl Ethers URL:[Link]

-

ResearchGate - Can anyone suggest a good TBAF work up that does not drag through tetrabutylammonium salts? URL:[Link]

-

National Center for Biotechnology Information (PMC) - An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis URL:[Link]

Sources

Protocol and Mechanistic Insights for the Sonogashira Cross-Coupling Synthesis of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

An Application Note for Advanced Organic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide to the synthesis of the highly functionalized building block, 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol, via a palladium and copper co-catalyzed Sonogashira reaction. We delve into the mechanistic underpinnings of the catalytic cycle, offer critical insights into substrate-specific considerations, and present a detailed, field-proven experimental protocol. This guide is designed to empower researchers to successfully implement this reaction, optimize conditions, and troubleshoot potential challenges, facilitating the development of novel materials and pharmaceutical agents.

Introduction: The Strategic Importance of Functionalized Naphthalenes

Naphthalene scaffolds are privileged structures in medicinal chemistry and materials science. Their rigid, planar geometry and rich electronic properties make them ideal cores for developing novel therapeutics, organic light-emitting diodes (OLEDs), and molecular sensors. The targeted introduction of functional groups, such as alkynes, is critical for modulating their properties and for providing a chemical handle for further elaboration through click chemistry or subsequent cross-coupling reactions.

The Sonogashira reaction, first reported in 1975, offers a powerful and direct method for installing alkyne moieties onto aryl halides.[3] It typically employs a dual catalytic system comprising a palladium complex and a copper(I) salt, which work synergistically under mild conditions with an amine base.[4][5] This note focuses on the synthesis of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol, a versatile intermediate whose fluorine, hydroxyl, and protected alkyne groups offer multiple points for diversification. The triisopropylsilyl (TIPS) group serves as a bulky protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for selective deprotection at a later synthetic stage.[6]

Mechanistic Insights and Substrate-Specific Considerations

A successful Sonogashira coupling relies on the orchestrated interplay of two catalytic cycles: a palladium cycle and a copper cycle.[7][8] Understanding these cycles is paramount for rational optimization and troubleshooting.

The Dual Catalytic Cycle:

-

Palladium Cycle (The "Cross-Coupling Engine"):

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide (Ar-X) bond of the naphthalene precursor, forming a Pd(II)-Aryl complex. The reactivity order for the halide is I > Br > OTf >> Cl > F.[3] Therefore, an 8-iodo or 8-bromo naphthalenol precursor is ideal.

-

Transmetalation: The Pd(II)-Aryl complex receives the acetylide group from the activated copper(I) acetylide. This key step links the two cycles.

-

Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to release the final coupled product (the aryl-alkyne) and regenerate the active Pd(0) catalyst.

-

-

Copper Cycle (The "Alkyne Activation"):

-

Acetylide Formation: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a highly nucleophilic copper(I) acetylide intermediate.[3][9]

-

Regeneration: This copper acetylide is consumed during the transmetalation step with the palladium complex, and the copper(I) salt is regenerated to continue the cycle.

-

Caption: The synergistic palladium and copper catalytic cycles in the Sonogashira reaction.

Substrate-Specific Considerations for the Synthesis:

-

Aryl Halide Precursor: The ideal precursor is 7-Fluoro-8-iodo-naphthalen-1-ol . The C-I bond is significantly more reactive towards oxidative addition than the highly stable C-F bond, ensuring complete regioselectivity.

-

The Hydroxyl Group (-OH): The phenolic proton is acidic and will be deprotonated by the amine base. This can be advantageous, as the resulting phenoxide may act as a coordinating group, potentially accelerating the ortho-C-I bond's oxidative addition. However, it also consumes a full equivalent of base, which must be accounted for.

-

The Fluoro Group (-F): As an electron-withdrawing group, the fluorine atom can increase the electrophilicity of the naphthalene ring system, which may facilitate the oxidative addition step.[10] Its presence is well-tolerated by the reaction conditions.

-

The TIPS-Acetylene: The bulky triisopropylsilyl group provides excellent steric protection.[6] It also makes the alkyne less prone to the primary side reaction: Glaser homocoupling, which is the oxidative dimerization of terminal alkynes often promoted by copper catalysts in the presence of oxygen.[3] Nonetheless, maintaining an inert atmosphere is crucial.

Detailed Experimental Protocol

This protocol details the synthesis of 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol from 7-Fluoro-8-iodo-naphthalen-1-ol and (triisopropylsilyl)acetylene.

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Mass/Volume |

| 7-Fluoro-8-iodo-naphthalen-1-ol | C₁₀H₆FIO | 304.06 | - | 1.0 | 304 mg |

| (Triisopropylsilyl)acetylene | C₁₁H₂₂Si | 182.38 | 0.795 g/mL | 1.2 | 275 µL |

| PdCl₂(PPh₃)₂ (Dichlorobis...) | C₃₆H₃₀Cl₂P₂Pd | 701.90 | - | 0.03 (3 mol%) | 21.1 mg |

| Copper(I) Iodide (CuI) | CuI | 190.45 | - | 0.05 (5 mol%) | 9.5 mg |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 0.726 g/mL | 3.0 | 418 µL |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | - | - | - | 10 mL |

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-Fluoro-8-iodo-naphthalen-1-ol (304 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21.1 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

-

Seal the flask with a rubber septum.

-

Evacuate the flask and backfill with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: This step is critical to prevent oxygen from entering, which can lead to Glaser homocoupling of the alkyne and deactivation of the Pd(0) catalyst.

-

-

Reagent Addition:

-

Through the septum, add anhydrous THF (10 mL) via syringe.

-

Stir the resulting suspension for 5 minutes.

-

Add triethylamine (418 µL, 3.0 mmol) followed by (triisopropylsilyl)acetylene (275 µL, 1.2 mmol). Causality: An excess of the alkyne and base ensures the reaction goes to completion. TEA neutralizes the HI formed during the catalytic cycle and facilitates the formation of the copper acetylide.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature. The mixture will typically turn from a light suspension to a darker, often black, mixture with a salt-like precipitate (triethylammonium iodide).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 9:1 v/v). Check for the consumption of the starting aryl iodide. The reaction is typically complete within 2-4 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.

-

-

Workup and Quenching:

-

Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing to 5% ethyl acetate).

-

Combine the fractions containing the desired product (visualized by TLC) and evaporate the solvent to yield 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol as a solid or viscous oil.

-

Experimental Workflow and Optimization

The following diagram illustrates the overall experimental process.

Caption: A step-by-step flowchart of the synthesis protocol.

Troubleshooting and Optimization:

| Issue Observed | Potential Cause(s) | Suggested Solution(s) |

| No Reaction | Inactive catalyst; Poor quality reagents/solvents. | Use a fresh bottle of catalyst or a different Pd source (e.g., Pd(PPh₃)₄). Ensure all reagents and solvents are anhydrous. |

| Low Yield | Incomplete reaction; Insufficient base; Catalyst decomposition. | Gently heat the reaction to 40-50 °C. Increase base to 4 equivalents. Use a more robust phosphine ligand like XPhos or SPhos.[7] |

| Glaser Homocoupling | Presence of oxygen; Inappropriate catalyst/alkyne ratio. | Ensure the system is rigorously deoxygenated. Consider a copper-free protocol, which may require a stronger base and different ligand.[3][11] |

| Desilylation | Contamination with fluoride ions (e.g., from glassware etching); Excessively harsh conditions. | Use plasticware for measuring reagents if fluoride contamination is suspected. Avoid prolonged heating. Ensure the base is not excessively strong. |

Conclusion

The Sonogashira cross-coupling provides a reliable and high-yielding pathway to complex, functionalized naphthalenes like 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol. By understanding the core mechanism and paying close attention to substrate-specific factors—particularly the choice of aryl halide and the need for an inert atmosphere—researchers can readily access this valuable synthetic intermediate. The protocol described herein serves as a robust starting point, which can be further optimized to suit specific laboratory conditions and substrate analogs, thereby accelerating discovery in both pharmaceutical and materials science applications.

References

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. Available at: [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. Available at: [Link]

-

LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ACS Publications. Available at: [Link]

-

LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ResearchGate. Available at: [Link]

-

Transition-metal-free Sonogashira-type cross-coupling of alkynes with fluoroarenes. SpringerLink. Available at: [Link]

-

What is the role of copper in the Sonogashira coupling reaction? Pearson+. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Development of the Inverse Sonogashira Reaction for DEL Synthesis. National Center for Biotechnology Information (PMC). Available at: [Link]

-

Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

-

LiHMDS-Promoted Palladium-Catalyzed Sonogashira Cross-Coupling of Aryl Fluorides with Terminal Alkynes. ACS Publications. Available at: [Link]

-

Cross-Coupling of Alkynylsilanes. Gelest. Available at: [Link]

-

The Sonogashira reaction. a General representation of Pd/Cu catalysed... ResearchGate. Available at: [Link]

-

Intermolecular Asymmetric Arylative Dearomatization of 1-Naphthols. National Center for Biotechnology Information (PMC). Available at: [Link]

-

An acetylene zipper—Sonogashira reaction sequence for the efficient synthesis of conjugated arylalkadiynols. ScienceDirect. Available at: [Link]

Sources

- 1. citedrive.com [citedrive.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+ [pearson.com]

- 10. chem.spbu.ru [chem.spbu.ru]

- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

Application Note: Synthesis of Fluorinated Naphthofuran OLED Materials via 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

Target Audience: Materials Scientists, Synthetic Chemists, and Optoelectronic Researchers

Introduction & Mechanistic Rationale

The development of purely organic Thermally Activated Delayed Fluorescence (TADF) emitters has revolutionized Organic Light-Emitting Diode (OLED) technology by enabling up to 100% internal quantum efficiency without relying on precious metals. A critical design strategy in modern TADF and host material synthesis involves the incorporation of highly rigid, electron-rich oxygen heterocycles—such as naphthofurans—paired with strategic fluorination[1][2].

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is a highly specialized, bifunctional precursor designed specifically for the bottom-up synthesis of fluorinated naphtho[1,8-bc]furan architectures.

-

The Role of Fluorination: The introduction of the 7-fluoro substituent serves a dual purpose. First, the strong electron-withdrawing nature of fluorine lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which improves electron injection and overall device stability[3]. Second, in TADF emitter design, fluorination fine-tunes the singlet-triplet energy splitting ( ΔEST ), promoting highly efficient reverse intersystem crossing (RISC)[1][2].

-

The Role of the TIPS-Ethynyl and 1-ol Groups: The proximity of the hydroxyl group at the 1-position and the alkyne at the 8-position (the peri-positions of the naphthalene core) perfectly sets up a transition-metal-catalyzed 5-endo-dig cyclization[4]. The triisopropylsilyl (TIPS) group provides essential steric bulk to prevent premature alkyne coupling or oxidation during upstream synthesis, while remaining easily cleavable via mild fluoride-mediated deprotection.

Synthetic Workflow

Figure 1: Synthetic workflow from TIPS-protected precursor to fluorinated TADF OLED emitter.

Detailed Experimental Protocols

Protocol A: TBAF-Mediated Desilylation

Objective: Remove the TIPS protecting group to liberate the terminal alkyne. Causality & Insight: Tetrabutylammonium fluoride (TBAF) is chosen over acidic deprotection to prevent premature, uncontrolled cyclization of the electron-rich naphthol. The fluoride ion selectively attacks the silicon atom due to the high bond dissociation energy of the Si-F bond.

-

Charge an oven-dried Schlenk flask with 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol (1.0 equiv) and anhydrous THF (0.1 M) under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add TBAF (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes.

-

Self-Validation Check: The reaction mixture will typically transition from a colorless to a pale yellow solution upon the generation of the phenoxide/alkyne species.

-

-

Stir for 2 hours at room temperature. Monitor completion via TLC (Hexanes/EtOAc 4:1).

-

Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x). Wash the combined organic layers rigorously with brine to remove residual TBAF salts, which can poison downstream transition-metal catalysts.

-

Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography to yield 7-fluoro-8-ethynylnaphthalen-1-ol.

Protocol B: Gold-Catalyzed 5-endo-dig Cyclization

Objective: Construct the rigid naphtho[1,8-bc]furan core. Causality & Insight: While copper(I) can mediate this cyclization[4], Gold(III) chloride (AuCl₃) is utilized here as a superior π -Lewis acid. The Au(III) center selectively coordinates to the alkyne, drastically increasing its electrophilicity and lowering the activation energy for the nucleophilic attack by the adjacent hydroxyl oxygen, followed by rapid protodemetalation[5].

-

Dissolve 7-fluoro-8-ethynylnaphthalen-1-ol (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.05 M) under argon.

-

Add AuCl₃ (5 mol%) in one portion.

-

Caution: AuCl₃ is highly hygroscopic; handle rapidly or in a glovebox to prevent catalyst deactivation.

-

-

Heat the mixture to 80 °C for 4 hours.

-

Self-Validation Check: Monitor the disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹) via in-process IR spectroscopy.

-

Filter the mixture through a short pad of Celite to remove the gold catalyst, eluting with dichloromethane.

-

Concentrate and recrystallize from ethanol to afford the pure fluorinated naphtho[1,8-bc]furan intermediate.

Protocol C: Functionalization and Cross-Coupling

Objective: Attach electron-donating moieties (e.g., Carbazole) to form a Donor-Acceptor (D-A) TADF system.

-

Bromination: Treat the naphthofuran intermediate with N-Bromosuccinimide (NBS, 1.05 equiv) in DMF at 0 °C for 1 hour to selectively brominate the core.

-

Buchwald-Hartwig Coupling: Combine the brominated intermediate (1.0 equiv), a donor amine like 3,6-di-tert-butylcarbazole (1.2 equiv), Pd₂(dba)₃ (2 mol%), SPhos (4 mol%), and sodium tert-butoxide (1.5 equiv) in anhydrous toluene.

-

Reflux at 110 °C for 12 hours under nitrogen.

-

Workup with water/DCM extraction and purify via silica gel chromatography to isolate the final fluorinated TADF emitter.

Data Presentation: Photophysical & Electrochemical Properties

To illustrate the impact of the 7-fluoro substitution derived from the precursor, the following table compares the theoretical properties of a synthesized fluorinated TADF emitter against a non-fluorinated control analog.

| Property | Non-Fluorinated Emitter | Fluorinated Emitter | Implication for OLED Performance |

| HOMO (eV) | -5.45 | -5.62 | Deeper HOMO improves hole-blocking capabilities. |

| LUMO (eV) | -2.80 | -3.05 | Lower LUMO facilitates easier electron injection[3]. |

| Singlet Energy ( S1 , eV) | 2.85 | 2.78 | Red-shifted absorption/emission profile. |

| Triplet Energy ( T1 , eV) | 2.65 | 2.75 | Higher T1 prevents exciton quenching. |

| ΔEST (eV) | 0.20 | 0.03 | Minimized gap drastically enhances RISC rate[1]. |

| Max EQE (%) | 14.5% | 22.1% | Superior device efficiency due to enhanced TADF[1][2]. |

Device Fabrication & Integration

The synthesized fluorinated naphthofuran derivatives are optimally utilized as the emitting layer (EML) dopants in vacuum-deposited OLEDs.

-

Substrate Preparation: ITO-coated glass substrates are sequentially cleaned with detergent, deionized water, acetone, and isopropanol under ultrasonication, followed by UV-Ozone treatment for 15 minutes to increase the ITO work function.

-

Stack Deposition: Layers are deposited via thermal evaporation at a rate of 1-2 Å/s at 10−6 Torr. A typical high-efficiency architecture includes:

Sources

- 1. Modification of thermally activated delayed fluorescence emitters comprising fluorinated acridan–quinazoline and spiroacridan–quinazoline moieties for efficient green OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 3. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

Application Note: Click Chemistry Workflows for Deprotected 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol

Executive Summary & Structural Significance

The compound 7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol is a highly specialized, bifunctional building block at the forefront of targeted oncology and chemical biology. The fluorinated naphthol core serves as a privileged pharmacophore that binds deeply into the switch II pocket of the KRAS G12D oncoprotein, forming critical hydrogen bonds (e.g., with Asp69) and electrostatic interactions that confer mutant selectivity[1].

The triisopropylsilyl (TIPS)-protected ethynyl group serves a dual purpose in synthetic pipelines:

-

Steric Shielding: It acts as a robust protecting group during upstream synthetic steps, such as Suzuki cross-couplings or etherifications, preventing unwanted side reactions at the 8-position.

-

Bioorthogonal Handle: Upon chemoselective deprotection, it yields a terminal alkyne (8-ethynyl-7-fluoronaphthalen-1-ol ). This unmasked alkyne is a premier substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling the modular, late-stage synthesis of KRAS G12D-targeted PROTACs[2], LYMTACs[3], and diagnostic fluorescent probes.

This application note provides field-proven, self-validating protocols for the deprotection and subsequent click-functionalization of this critical building block.

Mechanistic Rationale: From Protection to Bioorthogonal Conjugation

Why use the TIPS protecting group? The TIPS group is significantly more sterically hindered and thermodynamically stable than standard trimethylsilyl (TMS) or triethylsilyl (TES) groups. It resists premature cleavage during the harsh basic or nucleophilic functionalizations required to build the core pyrido[4,3-d]pyrimidine scaffolds seen in advanced KRAS inhibitors like MRTX1133[4].

Why CuAAC Click Chemistry? The terminal alkyne is biologically inert and highly specific. By employing CuAAC, researchers can chemoselectively conjugate bulky E3 ligase ligands (e.g., CRBN or VHL binders) or fluorophores without cross-reacting with the sensitive fluorinated naphthol core or basic amines present in the KRAS-targeting pharmacophore. The resulting 1,4-disubstituted 1,2,3-triazole linkage is metabolically stable, highly rigid, and capable of participating in favorable dipole interactions within target protein binding pockets.

Experimental Workflows (Self-Validating Protocols)

Protocol A: Chemoselective TIPS Deprotection

Objective: Remove the TIPS protecting group to unmask the terminal alkyne, preparing the compound for click chemistry.

Materials:

-

7-Fluoro-8-((triisopropylsilyl)ethynyl)naphthalen-1-ol (1.0 eq)

-

Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Glacial acetic acid (for quenching)

Step-by-Step Procedure:

-

Substrate Solubilization: Dissolve the TIPS-protected naphthalenol in anhydrous THF (0.1 M concentration) under an inert nitrogen atmosphere.

-

Causality: Anhydrous conditions prevent premature quenching of the TBAF reagent by ambient moisture, ensuring stoichiometric efficiency.

-

-

Reagent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add TBAF (1.2 eq) dropwise over 5 minutes.

-

Causality: The fluoride anion has a profound thermodynamic affinity for silicon (forming a strong Si-F bond, ~582 kJ/mol), driving the cleavage of the Si-C bond. Mild cooling prevents exothermic degradation of the electron-rich naphthol ring.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature (25 °C) for 1 hour[2].

-

Quenching: Quench the reaction by adding 2–3 drops of glacial acetic acid.

-

Causality: TBAF is highly basic; neutralizing the reaction immediately prevents base-catalyzed side reactions (such as naphthol oxidation) during atmospheric exposure.

-

-